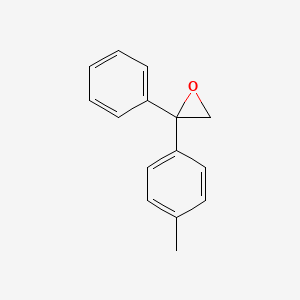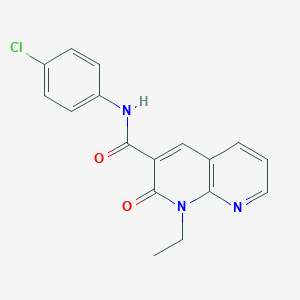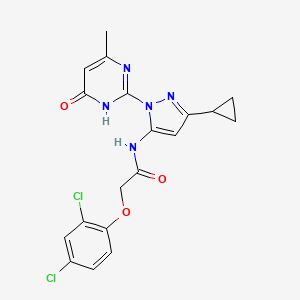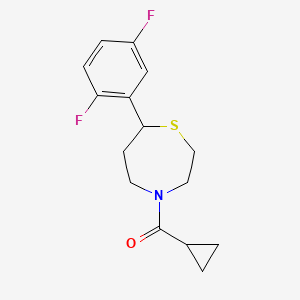![molecular formula C15H13ClN2 B2556321 1-[(2-Chlorophenyl)methyl]indol-6-amine CAS No. 1096264-48-0](/img/structure/B2556321.png)
1-[(2-Chlorophenyl)methyl]indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Chlorophenyl)methyl]indol-6-amine” is a chemical compound with the molecular weight of 256.73 . It is also known by its IUPAC name "1-(2-chlorobenzyl)-1H-indol-6-amine" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C15H13ClN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2" . This indicates the presence of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Evaluation
Research on indole derivatives often focuses on their synthesis and structural evaluation. For example, the synthesis of indole and gramine derivatives through Diels-Alder cycloaddition and Mannich reaction demonstrates the versatility of indole compounds in organic synthesis (Lovel Kukuljan et al., 2016). These methods facilitate the creation of complex molecules with potential applications in pharmaceuticals and material science.
Corrosion Inhibition
Indole derivatives have been explored as corrosion inhibitors, offering protection for metals in corrosive environments. Research indicates that amine derivative compounds, including those related to indole structures, exhibit significant corrosion inhibition efficiency on mild steel in acidic media (Y. Boughoues et al., 2020). This application is critical in extending the life span of metal structures and reducing maintenance costs.
Photoreaction and Fluorophore Development
Indole derivatives participate in photoreaction processes with halocompounds, leading to the creation of novel fluorophores. These reactions offer pathways to develop new protein labeling agents and bioactive indole derivatives, expanding tools available for biochemical research and diagnostics (C. Ladner et al., 2014).
Medicinal Chemistry
In medicinal chemistry, indole derivatives are key in synthesizing compounds with biological activity. For example, the transformation of heterocyclic compounds into monoamine oxidase-B inactivators showcases the therapeutic potential of indole-based molecules in treating neurological disorders (C. Ding & R. Silverman, 1993).
Material Science
Indole derivatives also find applications in material science, such as in the synthesis of poly(diphenylacetylenes) containing tert-amine moieties. These materials possess unique optical and electronic properties, making them suitable for use in electronic devices and sensors (Toru Katsumata et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-[(2-Chlorophenyl)methyl]indol-6-amine It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQUMNSCFZUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)
![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)




![ethyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2556258.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)